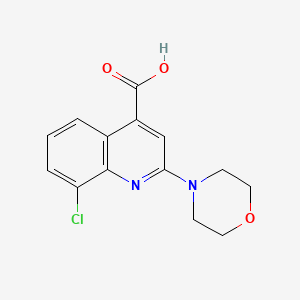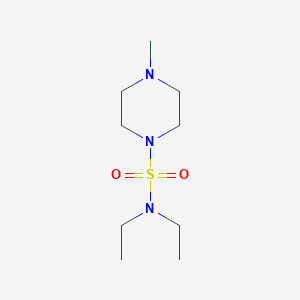![molecular formula C15H17BrN4O3S2 B7878794 Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate](/img/structure/B7878794.png)
Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate
Vue d'ensemble
Description
Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate is a complex organic compound characterized by its unique chemical structure and potential applications in various scientific fields. This compound's multifunctional nature makes it intriguing for researchers, particularly in the realms of chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate involves several steps:
Preparation of the pyrimidine core: Starting with appropriate precursors, such as bromo and methylthio derivatives, typically through halogenation and methylation reactions.
Amination Reaction: Introduction of the amino group into the pyrimidine ring using suitable amine reagents under controlled conditions.
Formation of the Phenyl Ring Substituent: Synthesis of the phenylcarbamate moiety involves esterification and carbamate formation under mild conditions.
Industrial Production Methods: Industrial production would likely involve large-scale batch processing, optimization of reaction conditions to maximize yield, and purification steps like crystallization or chromatography to ensure compound purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the methylthio group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxido-lambda-sulfanylidenecarbamate moiety, altering its oxidation state.
Substitution: Halogen substitution reactions on the pyrimidine ring, facilitated by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, under basic conditions.
Major Products Formed:
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Alteration in the oxidation state of sulfur-containing moieties.
Substitution Products: Various substituted derivatives based on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate exhibits promising applications across multiple domains:
Chemistry: Utilized in synthetic organic chemistry for developing novel compounds.
Biology: Potential use as a biochemical probe to investigate molecular pathways involving its target moieties.
Medicine: Examined for pharmacological properties and potential therapeutic effects.
Industry: Employed in material science for developing advanced functional materials.
Mécanisme D'action
The mechanism of action for this compound involves its interaction with specific molecular targets:
Molecular Targets: Likely targets include enzymes or receptors specific to its structural features.
Pathways Involved: The exact pathways remain under investigation, but they likely involve modulation of enzyme activity or receptor signaling.
Comparaison Avec Des Composés Similaires
Ethyl carbamates: with different aryl substituents.
Bromo-pyrimidine derivatives: with varying alkylthio groups.
Aminophenyl derivatives: with different amide or ester functionalities.
Conclusion
Ethyl (4-{[5-bromo-4-(methylthio)pyrimidin-2-yl]amino}phenyl)(methyl)oxido-lambda-sulfanylidenecarbamate is a compound with significant research potential, spanning multiple scientific disciplines. Its unique combination of functional groups and chemical reactivity opens up avenues for innovative applications in chemistry, biology, medicine, and industry. Researchers continue to explore its full potential, aiming to uncover new and exciting uses for this complex molecule.
Propriétés
IUPAC Name |
ethyl N-[[4-[(5-bromo-4-methylsulfanylpyrimidin-2-yl)amino]phenyl]-methyl-oxo-λ6-sulfanylidene]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3S2/c1-4-23-15(21)20-25(3,22)11-7-5-10(6-8-11)18-14-17-9-12(16)13(19-14)24-2/h5-9H,4H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWGFLZQAUTCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=S(=O)(C)C1=CC=C(C=C1)NC2=NC=C(C(=N2)SC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B7878737.png)
![4-(4-fluorophenyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7878744.png)
![4-Fluoro-3-[(2-pyridin-3-ylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B7878750.png)


![N-(4-fluorophenyl)-N-{[4-(morpholin-4-ylmethyl)thien-2-yl]methyl}amine](/img/structure/B7878763.png)
![4-methyl-13-(4-methylpiperidin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7878771.png)



![3-[(4-Chlorophenyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B7878821.png)


